molecular formula C18H18N4O3S2 B3015816 ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-76-3

ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B3015816
M. Wt: 402.49
InChI Key: URMBCRQSBJSVIY-UHFFFAOYSA-N
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Description

“Ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate” is a complex organic compound. It contains several functional groups and rings, including a thiophene ring, a 1,2,4-triazole ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The 1,2,4-triazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Antioxidant Properties

A study reported the synthesis of a closely related compound, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, and found it to have significant antioxidant abilities, 1.5 times higher than the control butylated hydroxytoluene. This finding points towards the potential of related structures, including ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, in acting as antioxidants in various applications (Šermukšnytė et al., 2022).

Anticancer Properties

Another study utilized 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione as a starting compound for the synthesis of related 1,2,4-triazol-3-ylthioacetohydrazide derivatives. These derivatives exhibited cytotoxic effects against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. The research emphasized the potential of these compounds in cancer therapy, suggesting that similar structures may also exhibit anticancer properties (Šermukšnytė et al., 2022).

Biochemical Properties and Acute Toxicity

A study focused on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, closely related to the compound , revealed that these compounds showcase a spectrum of biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. Furthermore, the acute toxicity studies of these compounds indicate low toxicity, which is crucial for potential pharmaceutical applications (Salionov, 2015).

Synthesis and Chemical Properties

A comprehensive synthesis and characterization study was conducted on 2-(4-R-5-(thiophene-2-ylmethyl)-4h-1,2,4-triazole-3-ylthio)acetate acids and their salts. This study provided insights into the synthesis methods, structural confirmation through various spectroscopic techniques, and the possible biological actions of the synthesized compounds, which could be insightful for understanding the properties of ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Suhak et al., 2018).

properties

IUPAC Name

ethyl 2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-2-25-16(23)12-27-18-21-20-15(22(18)13-7-4-3-5-8-13)11-19-17(24)14-9-6-10-26-14/h3-10H,2,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMBCRQSBJSVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((4-phenyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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